molecular formula C29H28N4O4 B12177728 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]acetamide

Cat. No.: B12177728
M. Wt: 496.6 g/mol
InChI Key: CFWGDMRTWQTJTH-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzazepine core, which is a seven-membered ring containing nitrogen, and a benzimidazole moiety, which is a fused bicyclic ring system containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminobenzylamine and a ketone derivative. The reaction conditions often involve acidic or basic catalysts and elevated temperatures.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Benzimidazole Moiety: This involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Coupling of the Two Moieties: The final step involves coupling the benzazepine and benzimidazole moieties through an acetamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid: Shares the benzazepine core but lacks the benzimidazole moiety.

    1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline: Contains a similar dimethoxy substitution pattern but has a different core structure.

Uniqueness

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(2-phenylethyl)-1H-benzimidazol-6-yl]acetamide is unique due to its combination of the benzazepine and benzimidazole moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C29H28N4O4

Molecular Weight

496.6 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-(2-phenylethyl)-3H-benzimidazol-5-yl]acetamide

InChI

InChI=1S/C29H28N4O4/c1-36-25-14-20-12-13-33(29(35)16-21(20)15-26(25)37-2)18-28(34)30-22-9-10-23-24(17-22)32-27(31-23)11-8-19-6-4-3-5-7-19/h3-7,9-10,12-15,17H,8,11,16,18H2,1-2H3,(H,30,34)(H,31,32)

InChI Key

CFWGDMRTWQTJTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC4=C(C=C3)N=C(N4)CCC5=CC=CC=C5)OC

Origin of Product

United States

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